molecular formula C16H14N2O4 B2806622 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid CAS No. 860609-00-3

2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid

Numéro de catalogue: B2806622
Numéro CAS: 860609-00-3
Poids moléculaire: 298.298
Clé InChI: GYKDYIZOOBUGKG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[2-(4-Methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid is a benzimidazole-derived compound featuring a benzimidazole core substituted with a 4-methoxyphenyl group at the 2-position and an oxyacetic acid moiety at the 1-position.

Propriétés

IUPAC Name

2-[2-(4-methoxyphenyl)benzimidazol-1-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-21-12-8-6-11(7-9-12)16-17-13-4-2-3-5-14(13)18(16)22-10-15(19)20/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKDYIZOOBUGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid, also known as a benzimidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties.

Chemical Structure and Synthesis

The compound features a benzimidazole ring fused with a methoxyphenyl group and an acetic acid moiety. The general structure can be represented as follows:

  • IUPAC Name : 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid
  • Molecular Formula : C16H14N2O4
  • CAS Number : 1476981

Synthesis

The synthesis typically involves the following steps:

  • Formation of the Benzimidazole Ring : Condensation of o-phenylenediamine with 4-methoxybenzaldehyde under acidic conditions.
  • Introduction of the Acetic Acid Moiety : The benzimidazole derivative reacts with a suitable acetic acid derivative under basic conditions to yield the final product.

The biological activity of 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, potentially leading to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest that benzimidazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival.
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

Case Studies and Research Findings

Recent studies have investigated the biological activities of related benzimidazole compounds. For instance:

  • Anticancer Studies : A study published in Cancer Research highlighted that certain benzimidazole derivatives significantly reduced tumor size in mouse models by inducing apoptosis in cancer cells .
  • Anti-inflammatory Research : Another study demonstrated that benzimidazole derivatives could effectively reduce inflammation in animal models by inhibiting COX enzymes .
  • Antimicrobial Testing : Research published in Journal of Medicinal Chemistry reported that specific benzimidazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria .

Comparative Analysis

To better understand the unique properties of 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
2-(4-Methoxyphenyl)propanoic acidLacks benzimidazole ringModerate anti-inflammatory
4-MethoxyphenethylamineEthylamine moiety instead of benzimidazoleLimited anticancer activity

Applications De Recherche Scientifique

Anticancer Activity

Several studies have investigated the anticancer properties of benzimidazole derivatives, including 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid. These compounds have shown promising results against various cancer cell lines.

  • Mechanism of Action : The compound may exert its anticancer effects through inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have indicated that benzimidazole derivatives can inhibit dihydrofolate reductase (DHFR), a key enzyme in purine synthesis that is often overexpressed in cancer cells .
  • Case Studies : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics .

Antimicrobial Properties

The antimicrobial potential of 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid has also been explored.

  • Activity Spectrum : Research indicates that compounds in this class display activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The structural features contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

Antitubercular Activity

Recent investigations have highlighted the antitubercular potential of benzimidazole derivatives.

  • In Vitro Evaluation : Compounds similar to 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid have been tested against Mycobacterium tuberculosis, showing promising results that warrant further exploration for treating tuberculosis .

Synthesis and Characterization

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name Substituents at Benzimidazole Core Functional Groups Molecular Formula CAS Number
2-{[2-(4-Methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid 2-(4-methoxyphenyl), 1-oxyacetic acid Methoxy, carboxylic acid C₁₆H₁₃N₂O₄ Not provided
2-[2-(Trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetic acid 2-(trifluoromethyl), 1-acetic acid Trifluoromethyl, carboxylic acid C₁₀H₇F₃N₂O₂ 313241-14-4
Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate 6-chloro, 2-(4-methylphenyl), 1-propanoate Chloro, methyl, ester C₁₉H₁₉ClN₂O₃ 13738-23-3
2-[2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isobenzofuran-5-carboxylic acid Isobenzofuran-dione, 4-methoxyphenyl Methoxy, dione, carboxylic acid C₁₆H₁₁NO₅ 160878-87-5

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in ) or halogenated/alkyl groups (e.g., chloro and methyl in ), which alter electronic properties and steric bulk.
  • Acid vs. Ester : The carboxylic acid group in the target compound enhances polarity compared to ester derivatives (e.g., ), impacting solubility and metabolic stability.

Physicochemical Properties

Table 2: Physicochemical Properties of Analogous Compounds

Compound Name Melting Point (°C) Molecular Weight (g/mol) logP (Predicted) Solubility
Target compound Not reported 297.29 ~2.1* Moderate in DMSO
2-[2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid Not reported 244.17 ~1.8 High in polar solvents
Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-benzimidazol-1-yl]oxy}propanoate Not reported 358.82 ~3.5 Low in water
2-[4-(Methoxybenzenesulfonamido)-1,3-thiazol-4-yl]acetic acid Not reported 312.37 ~1.2 High in aqueous buffers

Notes:

  • The ester derivative exhibits higher lipophilicity (logP ~3.5), favoring passive diffusion across biological membranes.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-{[2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetic acid?

  • Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the benzimidazole core. For example, 2-(4-methoxyphenyl)-1H-benzimidazole can be synthesized via condensation of 4-methoxybenzaldehyde with o-phenylenediamine under acidic conditions. Subsequent O-alkylation with chloroacetic acid or its derivatives in the presence of a base (e.g., K₂CO₃) yields the target compound. Reaction optimization includes solvent selection (e.g., DMF or ethanol), temperature control (reflux at 80–100°C), and TLC monitoring .
  • Key Considerations : Purity is ensured via recrystallization (methanol/water) and confirmed by HPLC (>95% purity) .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodology :

  • 1H/13C NMR : Identifies methoxy (δ ~3.8 ppm), benzimidazole aromatic protons (δ 7.0–8.5 ppm), and acetic acid protons (δ 4.2–4.5 ppm) .
  • HPLC : Validates purity using reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 351.1) .
    • Advanced Confirmation : Single-crystal X-ray diffraction resolves stereochemical ambiguities, as demonstrated for structurally related benzimidazoles .

Q. What are the solubility and stability profiles under experimental conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests (pH 2–12, 25–60°C) show degradation at extreme pH and elevated temperatures, requiring storage at 4°C in inert atmospheres .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

  • Methodology :

  • Molecular Docking (AutoDock/Vina) : Screens against biological targets (e.g., kinases) using crystal structures from the PDB. Protonation states are adjusted via pKa predictions (e.g., acetic acid moiety pKa ~2.5) .
  • MD Simulations (GROMACS) : Assesses binding stability in solvated systems (water/Na+ ions) over 100-ns trajectories .
    • Validation : Correlate computational results with in vitro assays (e.g., enzyme inhibition IC50) .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • SAR Strategies :

  • Methoxy Position : Moving the methoxy group from para to meta (4- to 3-position) reduces π-stacking with hydrophobic enzyme pockets, as seen in related benzimidazoles .
  • Acetic Acid Replacement : Substituting the acetic acid with a methyl ester decreases solubility but enhances membrane permeability (logP increase from 1.2 to 2.8) .
    • Experimental Validation : Comparative IC50 assays against unmodified analogs .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

  • Troubleshooting :

  • Yield Discrepancies : Trace metal impurities (e.g., Fe³+) in solvents may catalyze side reactions; use HPLC-grade solvents and chelating agents .
  • Biological Variability : Standardize assay conditions (e.g., cell line passage number, serum-free media) and validate via orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.